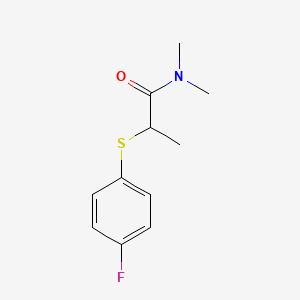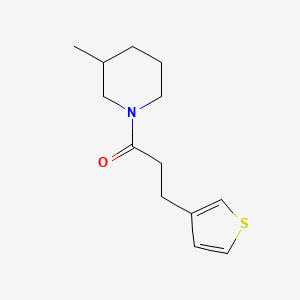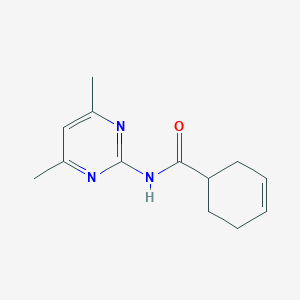
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide, also known as Fub-144, is a synthetic cannabinoid that has gained attention in the scientific community for its potential use as a research tool. This compound is a member of the indole-based synthetic cannabinoid family and has been shown to have high affinity for the CB1 and CB2 receptors in the endocannabinoid system.
作用機序
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors found throughout the body. Upon binding to these receptors, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can activate downstream signaling pathways that modulate various physiological processes such as pain perception, appetite, and immune function.
Biochemical and Physiological Effects:
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can inhibit the uptake of the neurotransmitter dopamine, which may contribute to its psychoactive effects. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has been shown to have immunomodulatory effects, including the inhibition of pro-inflammatory cytokine production.
実験室実験の利点と制限
One advantage of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide in lab experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows for precise modulation of the endocannabinoid system and downstream signaling pathways. However, one limitation of using 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is its potential for off-target effects, which can complicate data interpretation.
将来の方向性
There are several future directions for 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide research. One area of interest is the development of more selective and potent synthetic cannabinoids for use as research tools. Additionally, further investigation into the effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide on various cell types and tissues is needed to fully understand its potential applications. Finally, the development of new analytical techniques for the detection and quantification of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and other synthetic cannabinoids is needed to improve the accuracy and reliability of research findings.
Conclusion:
In conclusion, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide is a synthetic cannabinoid with potential applications in the study of the endocannabinoid system and its role in various physiological processes. Its high potency and selectivity for the CB1 and CB2 receptors make it a valuable research tool, although its potential for off-target effects should be considered. Further research is needed to fully understand the biochemical and physiological effects of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide and its potential applications in the field of cannabinoid research.
合成法
The synthesis of 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide involves the reaction of 4-fluorobenzyl chloride with N,N-dimethylpropanamide in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with thioacetic acid to yield the final product. The purity of the compound can be improved through recrystallization or chromatography techniques.
科学的研究の応用
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide has potential applications in the study of the endocannabinoid system and its role in various physiological processes. It can be used to investigate the binding affinity and selectivity of CB1 and CB2 receptors, as well as their downstream signaling pathways. Additionally, 2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide can be used to study the effects of synthetic cannabinoids on various cell types and tissues, including neuronal and immune cells.
特性
IUPAC Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNOS/c1-8(11(14)13(2)3)15-10-6-4-9(12)5-7-10/h4-8H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUIGBXOADRTCPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)SC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-fluorophenyl)sulfanyl-N,N-dimethylpropanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)
![Methyl 4-[2-(cyclopropylamino)-2-oxo-1-phenylethoxy]-3-methoxybenzoate](/img/structure/B7515138.png)








![ethyl 1-[(E)-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxylate](/img/structure/B7515196.png)

